N,N,N'-trimethyl-N'-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine rings, the introduction of the ether and carbonyl groups, and the attachment of the ethane-1,2-diamine moiety. The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple nitrogen atoms could result in a variety of potential hydrogen bonding interactions, which could influence its physical and chemical properties .Chemical Reactions Analysis
As a complex organic molecule, “N,N,N’-trimethyl-N’-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine” would be expected to undergo a variety of chemical reactions. The pyridine rings could participate in electrophilic substitution reactions, while the ether and carbonyl groups could be involved in nucleophilic substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ether and carbonyl could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Future Directions
The study of complex organic molecules like “N,N,N’-trimethyl-N’-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine” is a vibrant area of research in chemistry and biology. Future work could involve exploring its synthetic routes, investigating its physical and chemical properties, studying its biological activity, and potentially developing it into a useful chemical tool or therapeutic agent .
Properties
IUPAC Name |
[6-[2-(dimethylamino)ethyl-methylamino]pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-24(2)13-14-25(3)20-7-6-17(15-23-20)21(27)26-11-8-18(9-12-26)28-19-5-4-10-22-16-19/h4-7,10,15-16,18H,8-9,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVXDMOLDOPMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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